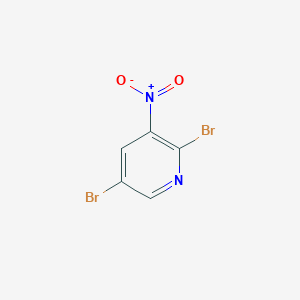

2,5-Dibromo-3-nitropyridine

Description

Significance of Pyridine (B92270) Heterocycles in Chemical Research

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the field of medicinal and organic chemistry. rsc.orgchemijournal.comijcrt.org Its structure, an isostere of benzene, imparts unique electronic properties and reactivity, making it a "privileged scaffold" in drug design. rsc.orgnih.gov The nitrogen atom's ability to form hydrogen bonds significantly enhances the pharmacokinetic properties of molecules containing this ring system. nih.gov Pyridine and its derivatives are integral components in over 7,000 existing drug molecules and are found in numerous natural products, including alkaloids and vitamins. rsc.org Their applications span a wide range of therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory agents, highlighting their clinical diversity and importance in the development of new pharmaceuticals and agrochemicals. rsc.orgchemijournal.comijcrt.orgresearchgate.net

Overview of Halogenated Nitropyridines

Halogenated nitropyridines are a class of pyridine derivatives characterized by the presence of one or more halogen atoms and a nitro group attached to the pyridine ring. The strong electron-withdrawing nature of the nitro group significantly decreases the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack. This enhanced electrophilicity is a key feature that governs the reactivity of these compounds. smolecule.com The position of the halogen and nitro groups on the pyridine ring dictates the regioselectivity of subsequent chemical transformations. smolecule.com These compounds serve as versatile building blocks in organic synthesis, allowing for the introduction of a wide array of functional groups through reactions like nucleophilic aromatic substitution and cross-coupling reactions. chemimpex.com

Research Landscape of 2,5-Dibromo-3-nitropyridine within Pyridine Chemistry

Within the broader field of pyridine chemistry, this compound has emerged as a significant intermediate. chemicalbook.comcookechem.com Its unique substitution pattern, featuring two bromine atoms and a nitro group, provides multiple reactive sites for synthetic modification. chemimpex.com The presence of bromine at the 2- and 5-positions and a nitro group at the 3-position makes it a valuable precursor for creating complex, highly substituted pyridine derivatives. chemimpex.comchemimpex.com Researchers utilize this compound in the development of novel pharmaceuticals and agrochemicals, leveraging its reactivity to construct biologically active molecules. chemimpex.com It is particularly noted for its role in synthesizing compounds for cancer and bacterial infection treatments. chemimpex.com

Rationale for Comprehensive Investigation

A detailed investigation into the chemical properties and reactivity of this compound is warranted by its utility as a versatile synthetic intermediate. chemimpex.comcookechem.com Understanding its synthesis, characterization, and the scope of its chemical transformations is crucial for designing efficient synthetic routes to target molecules. A comprehensive profile of this compound will aid researchers in medicinal chemistry, materials science, and organic synthesis by providing a clear understanding of its potential applications and reactivity patterns. chemimpex.com This knowledge facilitates the development of new therapeutic agents, functional materials, and other valuable chemical entities.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dibromo-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKWPJCAKRVADO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305387 | |

| Record name | 2,5-Dibromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-37-0 | |

| Record name | 2,5-Dibromo-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 170627 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015862370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15862-37-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dibromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromo-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2,5 Dibromo 3 Nitropyridine

Established Synthetic Pathways

The synthesis of 2,5-Dibromo-3-nitropyridine can be achieved through several distinct routes, primarily categorized as direct functionalization of a pyridine (B92270) core or as a multi-step synthesis commencing from a pre-functionalized pyridine derivative.

Direct Bromination and Nitration Approaches

Direct electrophilic substitution on the pyridine ring is a fundamental approach, though it presents challenges due to the ring's inherent electron-deficient nature, which is further deactivated by the presence of a nitro group. The direct nitration of pyridine itself is often difficult and results in low yields of the 3-nitro isomer. scribd.com Similarly, direct bromination of pyridine requires high temperatures and can lead to a mixture of products, including 3-bromopyridine (B30812) and 3,5-dibromopyridine (B18299). scribd.com

A more viable direct approach involves the nitration of a dibrominated precursor. For instance, the nitration of 3,5-dibromopyridine using a mixture of concentrated nitric and sulfuric acids can be employed. The two bromine atoms deactivate the ring but direct the incoming nitro group to the 2- or 6-positions. smolecule.com

Conversely, the bromination of a nitropyridine can be undertaken. The powerful electron-withdrawing nitro group strongly deactivates the ring towards electrophilic attack, often requiring harsh reaction conditions.

Multi-step Synthesis from Precursors (e.g., 5-bromo-3-nitro-pyridin-2-ol)

Multi-step syntheses offer greater control over the final substitution pattern. A well-documented pathway involves the conversion of 5-bromo-3-nitro-pyridin-2-ol to the target compound. chemicalbook.com In this procedure, the hydroxyl group is substituted with a bromine atom.

A typical procedure involves treating 5-bromo-3-nitro-pyridin-2-ol with phosphorus oxybromide (POBr₃) in a suitable solvent like toluene, often with a catalytic amount of dimethylformamide (DMF). The reaction is generally heated to drive it to completion. This method has been reported to produce this compound in high yield. chemicalbook.com

Table 1: Synthesis from 5-bromo-3-nitro-pyridin-2-ol

| Reactant | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 5-bromo-3-nitro-pyridin-2-ol | POBr₃, DMF (cat.) | Toluene | 90°C, 16 h | 97% | chemicalbook.com |

Another significant multi-step approach starts with 2-aminopyridine (B139424). This route involves a sequence of bromination, nitration, and a Sandmeyer reaction. First, 2-aminopyridine is brominated to yield 2-amino-5-bromopyridine (B118841). orgsyn.orgheteroletters.org This intermediate is then nitrated to form 2-amino-5-bromo-3-nitropyridine. orgsyn.org Finally, the amino group is converted to a diazonium salt and subsequently replaced by a bromine atom via a Sandmeyer reaction to afford 2,5-dibromopyridine (B19318), which can then be nitrated. heteroletters.orggoogle.comchemicalbook.comgoogle.comgoogle.com

Regioselective Synthesis and Isomer Control

Achieving high regioselectivity is paramount in the synthesis of polysubstituted pyridines to avoid the formation of complex isomeric mixtures that are difficult to separate. In the synthesis of this compound, the directing effects of the substituents on the pyridine ring are the primary determinants of the outcome.

When nitrating 3,5-dibromopyridine, the bromine atoms at the 3- and 5-positions direct the electrophilic nitro group primarily to the 2-position, leading to the desired this compound isomer with high selectivity. smolecule.com

In multi-step syntheses starting from substituted pyridines, the initial functional group placement dictates the final regiochemistry. For example, the synthesis starting from 2-aminopyridine relies on the selective bromination at the 5-position, which is activated by the amino group, followed by nitration at the 3-position. orgsyn.org During the bromination of 2-aminopyridine, a common impurity is 2-amino-3,5-dibromopyridine, the formation of which can be minimized by controlling reaction conditions. heteroletters.org The separation of the desired 2-amino-5-bromopyridine from this dibrominated byproduct is a critical step for ensuring the purity of the final product. heteroletters.org

The synthesis of other isomers, such as 2,6-dibromo-4-nitropyridine, further illustrates the principles of regiocontrol. researchgate.netlookchem.comresearchgate.net The synthesis of these different isomers typically requires starting materials with a substitution pattern that directs the incoming groups to the desired positions.

Industrial-Scale Preparation Methods

The transition from laboratory-scale synthesis to industrial production of this compound requires processes that are not only high-yielding but also cost-effective, safe, and environmentally considerate. google.com While specific industrial-scale methods for this compound are not extensively detailed in public literature, scalable syntheses of key precursors like 2,5-dibromopyridine have been developed. heteroletters.org

For large-scale manufacturing, considerations such as the use of unstable reagents like diazonium salts, which can be explosive, must be carefully managed. patsnap.com The development of continuous flow reactors is an emerging trend in industrial chemical synthesis, as they offer enhanced safety, better process control, and improved heat and mass transfer compared to traditional batch reactors. smolecule.com Such technology could be applicable to the nitration or bromination steps in the synthesis of this compound. Commercial suppliers offer this compound on a large scale, indicating that viable industrial production methods exist. ruifuchem.com

Purification Techniques for Research Applications

For research purposes, obtaining this compound with high purity is crucial. The primary methods for purification are recrystallization and column chromatography.

Following synthesis, a common workup procedure involves quenching the reaction mixture, followed by extraction of the product into an organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. chemicalbook.com

The crude product, which appears as a yellow solid, can be further purified. chemicalbook.comruifuchem.com Chromatographic purification using silica (B1680970) gel is an effective method to separate the desired product from unreacted starting materials and byproducts. prepchem.com

Recrystallization is another widely used technique. For precursors like 2-amino-5-bromo-3-nitropyridine, recrystallization from solvents such as ethyl methyl ketone can yield a highly pure product in the form of yellow needles. orgsyn.org For the final product and its precursors, solvents like ethanol (B145695) are also utilized for recrystallization. google.com The choice of solvent is critical and is determined empirically to provide good recovery of the pure compound.

Chemical Reactivity and Transformation Studies of 2,5 Dibromo 3 Nitropyridine

Nucleophilic Aromatic Substitution Reactions

The pyridine (B92270) ring in 2,5-dibromo-3-nitropyridine is electron-deficient, a characteristic that is significantly amplified by the strong electron-withdrawing nature of the nitro group at the 3-position. This electronic arrangement activates the ring towards attack by nucleophiles, particularly at the positions ortho and para to the nitro group (positions 2, 4, and 6). The bromine atoms serve as effective leaving groups in these reactions. smolecule.com

The bromine atom at the 2-position is particularly susceptible to displacement due to its position ortho to the activating nitro group. This allows for the selective substitution of the C2-bromine atom by various nucleophiles. A notable example is the displacement of the bromide by a cyanide group.

In a documented procedure, this compound is heated with cuprous cyanide in N,N-dimethylacetamide. This reaction selectively replaces the bromine at the 2-position to yield 5-bromo-3-nitropyridine-2-carbonitrile, demonstrating the preferential reactivity of the C2-halogen.

Table 1: Nucleophilic Displacement of Bromine in this compound

| Reactant | Reagent | Product | Conditions |

|---|---|---|---|

| This compound | Cuprous Cyanide (CuCN) | 5-Bromo-3-nitropyridine-2-carbonitrile | N,N-dimethylacetamide, 100°C |

The activated pyridine ring of this compound and related halonitropyridines readily reacts with a variety of nucleophiles, including amines. prepchem.comsmolecule.com Although specific reactions with this compound and simple amines are detailed in specialized literature, the general reactivity pattern follows that of other activated haloheterocycles. clockss.org The reaction typically involves the displacement of one of the bromo substituents by the amine, leading to the formation of amino-substituted nitropyridine derivatives. The position of substitution (C2 vs. C5) can be influenced by reaction conditions and the nature of the nucleophile. In similar systems, such as the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, nucleophilic substitution is a primary pathway. clockss.org

Reduction Chemistry of the Nitro Group

The nitro group of this compound is readily reducible to an amino group, a common and crucial transformation for nitropyridine derivatives. smolecule.com This reaction provides a pathway to synthetically valuable aminopyridines, which are important building blocks in medicinal and materials chemistry.

The conversion of the nitro group to an amine can be accomplished using various reducing agents. A well-documented method is catalytic hydrogenation. The reduction of this compound using palladium on activated charcoal (Pd/C) as a catalyst in a methanol (B129727) solvent effectively yields 3-amino-2,5-dibromopyridine. prepchem.com This transformation occurs while leaving the two bromine atoms intact. prepchem.come-bookshelf.de

Table 2: Reduction of the Nitro Group

| Reactant | Reagents | Product | Reference |

|---|---|---|---|

| This compound | H₂, 10% Pd/C, Methanol | 3-Amino-2,5-dibromopyridine | prepchem.com |

This reduction is a key step, as the resulting 3-amino-2,5-dibromopyridine can undergo further chemical modifications, serving as a precursor to a wide range of substituted pyridines.

Electrophilic Substitution Pathways

Electrophilic aromatic substitution on the pyridine ring is generally a difficult process due to the ring's inherent electron-deficient nature, which is further exacerbated by the presence of two deactivating bromine atoms and a powerful electron-withdrawing nitro group in this compound. smolecule.com Such strongly deactivated systems are highly resistant to attack by electrophiles. Consequently, electrophilic substitution is not a common or synthetically viable reaction pathway for this compound under standard conditions.

Functional Group Interconversions and Derivatization

The functional groups of this compound provide multiple handles for further chemical modification and the synthesis of more complex derivatives.

One key derivatization involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov While studies on other dibrominated heterocycles have shown that both bromine atoms can be substituted to form new carbon-carbon bonds, the reactivity of this compound in such reactions allows for the creation of biaryl or other substituted pyridine structures. smolecule.comnih.gov These coupling reactions significantly expand the molecular complexity that can be built from this starting material.

Another example of functional group interconversion is the transformation of the bromo group into a nitrile, as detailed in the nucleophilic substitution section (3.1.1). This conversion of a C-Br bond to a C-CN bond is a valuable derivatization that introduces a synthetically versatile nitrile group.

Table 3: Examples of Derivatization Reactions

| Reaction Type | Reactant | Reagents | Product Type |

|---|---|---|---|

| Cyanation | This compound | CuCN | Nitrile Derivative |

| Suzuki Coupling | This compound | Arylboronic acid, Pd catalyst | Biaryl Derivative |

Reaction Mechanisms and Intermediates (e.g., N-nitropyridinium ion formation)

The chemical behavior of this compound is dictated by the interplay of its substituents: the electron-withdrawing nitro group and the two halogen atoms on the pyridine ring. These features govern the mechanisms of its reactions and the transient species formed during its transformations. While detailed mechanistic studies specifically targeting this compound are not extensively documented in publicly available literature, its reactivity can be understood by analogy to closely related nitropyridine systems. The primary reaction mechanisms relevant to this compound involve nucleophilic aromatic substitution and the formation of reactive intermediates like the N-nitropyridinium ion.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound. The strong electron-withdrawing capacity of the nitro group at the C-3 position significantly reduces the electron density of the pyridine ring, making it highly susceptible to attack by nucleophiles. This activation is most pronounced at the positions ortho and para to the nitro group, which in this case are the C-2 and C-4 positions.

The generally accepted mechanism for the SNAr reaction proceeds in two steps, involving a key intermediate known as a Meisenheimer complex.

Nucleophilic Attack and Formation of Meisenheimer Complex : A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (a bromine atom). This leads to the formation of a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. This initial addition of the nucleophile is typically the rate-determining step of the reaction.

Departure of the Leaving Group : The aromaticity of the pyridine ring is restored by the elimination of the leaving group (bromide ion).

The presence of two bromine atoms at the C-2 and C-5 positions offers the potential for regioselective substitution, depending on the reaction conditions and the nature of the attacking nucleophile.

N-Nitropyridinium Ion Formation and Rearrangement

The introduction of a nitro group onto a pyridine ring can, under certain conditions, proceed through a mechanism that is distinct from direct electrophilic aromatic substitution. This alternative pathway involves the initial formation of an N-nitropyridinium ion .

Studies on the nitration of pyridine and its derivatives using dinitrogen pentoxide (N₂O₅) have elucidated a complex reaction mechanism. ntnu.no The reaction is proposed to initiate with the attack of the pyridine nitrogen on N₂O₅, leading to the formation of an N-nitropyridinium salt intermediate. ntnu.no This highly reactive species is not typically isolated but undergoes subsequent transformation.

Following its formation, the N-nitropyridinium ion can react with a nucleophile, such as the bisulfite ion (HSO₃⁻), to form unstable dihydropyridine (B1217469) adducts. chemimpex.com These adducts can then rearrange, with the nitro group migrating from the nitrogen atom to a carbon atom on the ring. This migration is not random; it has been proposed to occur via a smolecule.com sigmatropic shift, a type of pericyclic reaction. ntnu.nochemimpex.com This mechanism ultimately leads to the formation of a 3-nitropyridine (B142982) derivative, with the final step being the re-aromatization of the ring.

While this mechanism has been studied for pyridine itself and other substituted pyridines, it provides a plausible model for transformations involving this compound, particularly in reactions aiming to modify the pyridine core under specific nitrating conditions. ntnu.nochemimpex.com

Table 1: Key Intermediates in Proposed Reaction Mechanisms

| Intermediate | Parent Reaction Type | Description |

|---|---|---|

| Meisenheimer Complex | Nucleophilic Aromatic Substitution (SNAr) | A resonance-stabilized, anionic adduct formed by the attack of a nucleophile on the aromatic ring. It is a key intermediate in the stepwise SNAr mechanism. |

| N-Nitropyridinium Ion | Nitration / Rearrangement | A cationic species where the nitro group is bonded to the pyridine nitrogen. It is a highly reactive intermediate that can undergo rearrangement to place the nitro group on the ring. |

| Dihydropyridine Adduct | Nitration / Rearrangement | An unstable, non-aromatic intermediate formed from the reaction of an N-nitropyridinium ion with a nucleophile. It is a precursor to the final nitrated pyridine product following rearrangement. |

Spectroscopic Characterization and Advanced Computational Chemistry of 2,5 Dibromo 3 Nitropyridine

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2,5-Dibromo-3-nitropyridine, typically recorded in the solid phase using a KBr pellet or as a neat sample with an Attenuated Total Reflectance (ATR) accessory, reveals characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups. core.ac.uk The presence of the pyridine (B92270) ring, the nitro group, and the carbon-bromine bonds gives rise to a complex and informative spectrum.

Key regions of interest in the FT-IR spectrum include the aromatic C-H stretching vibrations, which are expected at wavenumbers above 3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are anticipated to produce strong bands in the regions of 1560-1510 cm⁻¹ and 1360-1330 cm⁻¹, respectively. The C-N stretching vibrations within the pyridine ring and the C-Br stretching vibrations at lower frequencies further characterize the molecule.

Table 1: Selected Experimental FT-IR Peak Positions for this compound

| Wavenumber (cm⁻¹) | Tentative Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~1540 | NO₂ asymmetric stretching |

| ~1340 | NO₂ symmetric stretching |

| ~1400-1600 | Pyridine ring C=C and C=N stretching |

| Below 1000 | C-Br stretching and ring deformation modes |

Note: The exact peak positions can vary slightly depending on the experimental conditions and the physical state of the sample.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementary to FT-IR, FT-Raman spectroscopy provides information on the vibrational modes that involve a change in polarizability of the molecule. For this compound, the FT-Raman spectrum is particularly useful for observing the vibrations of the pyridine ring and the symmetric vibrations of the nitro group. core.ac.uk The C-Br bonds are also expected to produce noticeable Raman signals. The combination of both FT-IR and FT-Raman data allows for a more complete picture of the vibrational landscape of the molecule.

Vibrational Assignments and Potential Energy Distribution

A detailed assignment of the observed vibrational frequencies to specific molecular motions is a complex task for a molecule with low symmetry like this compound. While experimental spectra provide the frequencies, their definitive assignment requires theoretical calculations. doi.org Such an analysis, when available for this specific molecule, would involve a Potential Energy Distribution (PED) calculation.

The PED analysis quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This allows for an unambiguous assignment of the observed spectral bands. For instance, a band might be assigned as a pure C-N stretching mode or a mixed mode involving both ring stretching and bending. While detailed PED analysis for this compound is not extensively reported in publicly accessible literature, studies on similar nitropyridine derivatives have demonstrated the utility of this approach. doi.org

Quantum Mechanical Investigations

To gain deeper insights into the molecular structure, electronic properties, and vibrational spectra of this compound, quantum mechanical calculations are employed. Density Functional Theory (DFT) has emerged as a powerful and widely used method for this purpose.

Density Functional Theory (DFT) Calculations

DFT calculations can predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic structure. The choice of the functional and basis set is crucial for the accuracy of these predictions. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for studying organic molecules and has been shown to provide a good balance between accuracy and computational cost. doi.org

For this compound, DFT calculations would enable the simulation of its FT-IR and FT-Raman spectra. The calculated vibrational frequencies are typically scaled to correct for anharmonicity and the approximate nature of the theoretical methods, allowing for a direct comparison with experimental data. doi.org This comparison is instrumental in validating the accuracy of the computational model and in making definitive vibrational assignments.

Basis Set Selection and Optimization for Molecular Geometry

The accuracy of DFT calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For a molecule containing heavy atoms like bromine, it is important to use a basis set that can adequately describe the electronic structure of these elements.

Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are commonly used for geometry optimization and frequency calculations of organic molecules. doi.org The inclusion of polarization functions (d,p) is essential for accurately describing the anisotropic electron distribution in molecules with multiple bonds and heteroatoms. For even higher accuracy, especially for molecules with diffuse electron density, diffuse functions (+) can be added to the basis set.

The process of molecular geometry optimization involves finding the minimum energy conformation of the molecule on the potential energy surface. This provides theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available from techniques like X-ray crystallography. For this compound, a full geometry optimization would reveal the precise spatial arrangement of the atoms, including the planarity of the pyridine ring and the orientation of the nitro group.

Table 2: Commonly Employed Basis Sets in DFT Calculations for Similar Pyridine Derivatives

| Basis Set | Description | Key Features |

| 6-31G(d) | Split-valence basis set with polarization functions on heavy atoms. | A good starting point for geometry optimizations and frequency calculations. |

| 6-311G(d,p) | Triple-split valence basis set with polarization functions on heavy atoms and hydrogens. | Offers improved accuracy over 6-31G(d). |

| 6-311++G(d,p) | Includes diffuse functions on both heavy atoms and hydrogens. | Recommended for systems with anions or significant lone pair effects. |

The selection of an appropriate basis set is a trade-off between computational cost and desired accuracy. For a detailed study of this compound, a basis set like 6-311++G(d,p) would be expected to yield reliable results for both its geometry and vibrational spectra.

Electronic Structure Characterization

The electronic properties of a molecule are fundamental to understanding its chemical behavior. Through computational methods like Density Functional Theory (DFT), it is possible to model and analyze the electronic landscape of this compound. These analyses provide insights into the molecule's reactivity, kinetic stability, and charge distribution.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The distribution and energy of these orbitals indicate the most probable sites for electrophilic and nucleophilic attacks.

In a computational study of the closely related compound 5-bromo-3-nitropyridine-2-carbonitrile, the HOMO was found to be localized over the pyridine ring, the nitrile group, and the bromine atom. researchgate.net Conversely, the LUMO was concentrated on the nitro group, the pyridine ring, and the nitrogen atom of the nitrile group. researchgate.net For this compound, a similar distribution is expected, with the HOMO likely spread across the pyridine ring and bromine atoms, indicating these as potential sites for electrophilic attack. The LUMO is anticipated to be centered on the electron-deficient nitro group and the pyridine ring, marking them as the primary sites for nucleophilic attack. A high HOMO energy (E_HOMO) suggests a greater ease of donating electrons to an acceptor molecule. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. uni.lu A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. wuxibiology.com

Computational studies on analogous compounds provide insight into the expected electronic properties. For instance, the HOMO-LUMO energy gap for 5-bromo-3-nitropyridine-2-carbonitrile was calculated to be 4.3903 eV. researchgate.net This value influences not only reactivity but also the bioactivity of the molecule. researchgate.net Other related nitropyridine derivatives have shown that the energy gap is crucial for predicting their behavior in chemical reactions. wuxibiology.com Based on these findings, a set of calculated quantum chemical parameters for a representative nitropyridine derivative is presented below.

Table 1: Calculated Quantum Chemical Parameters for an Analogous Nitropyridine Compound Data is for the related compound 5-bromo-3-nitropyridine-2-carbonitrile.

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -8.3229 | eV |

| LUMO Energy | -3.9326 | eV |

| Energy Gap (ΔE) | 4.3903 | eV |

| Ionization Potential (I) | 8.3229 | eV |

| Electron Affinity (A) | 3.9326 | eV |

| Electronegativity (χ) | 6.1277 | eV |

| Chemical Hardness (η) | 2.1951 | eV |

| Chemical Softness (S) | 0.2277 | eV |

| Electrophilicity Index (ω) | 8.552 | eV |

Source: researchgate.net

For pyridine derivatives, significant stabilization energies arise from the interaction between lone pair orbitals of the heteroatoms (N, O) and the antibonding orbitals of the ring structure. In a study of 5-bromo-3-nitropyridine-2-carbonitrile, NBO analysis revealed strong intramolecular hyperconjugative interactions responsible for charge transfer and molecular stability. researchgate.net The key interactions involve the delocalization of electron density from the lone pairs of the oxygen atoms in the nitro group to the antibonding π* orbitals of the N-C bonds, and from the lone pair of the pyridine nitrogen to the antibonding π* orbitals of adjacent C-C and C-N bonds. These charge transfer interactions are crucial in stabilizing the molecule. researchgate.net

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for an Analogous Nitropyridine Compound Data is for the related compound 5-bromo-3-nitropyridine-2-carbonitrile, showing significant donor-acceptor interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) O10 | π* (N6 - C7) | 48.06 |

| LP (1) O11 | π* (N6 - C7) | 64.21 |

| π (C1 - C2) | π* (N3 - C4) | 22.01 |

| π (C1 - C2) | π* (C7 - C8) | 21.04 |

| π (N3 - C4) | π* (C1 - C2) | 16.03 |

| π (N3 - C4) | π* (C5 - N6) | 19.34 |

| π (C5 - N6) | π* (N3 - C4) | 16.63 |

LP denotes a lone pair orbital. E(2) represents the stabilization energy. Source: researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. uni-muenchen.denih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.netuni-muenchen.de Green and yellow represent areas with intermediate or near-zero potential.

For this compound, the MEP map is expected to show the most negative potential (red) localized around the oxygen atoms of the highly electronegative nitro group, identifying them as strong centers for electrophilic interaction. The region around the pyridine nitrogen may also exhibit negative potential. researchgate.net Conversely, positive potential (blue) is anticipated over the hydrogen atoms and in the vicinity of the bromine atoms, suggesting these are sites for potential nucleophilic interactions. Such maps are crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological targets or other reagents. researchgate.netresearchgate.net

Non-Linear Optical (NLO) Properties Investigation

Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and data storage. acs.orgresearchgate.net The NLO response of a molecule is determined by its molecular polarizability (α) and first-order hyperpolarizability (β). Large values of these parameters, particularly β, indicate a strong NLO response. This is often associated with molecules possessing both electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). researchgate.net

Computational studies on related nitropyridine derivatives have shown that they can exhibit significant NLO properties. researchgate.net The presence of the electron-withdrawing nitro group and the π-system of the pyridine ring in this compound suggests it may also possess NLO activity. DFT calculations can predict the dipole moment (μ), polarizability (α), and hyperpolarizability (β) of the molecule. For 5-bromo-3-nitropyridine-2-carbonitrile, the calculated first-order hyperpolarizability (β) was found to be significant, suggesting its potential as an NLO material. researchgate.net

Table 3: Calculated Dipole Moment and (Hyper)polarizability for an Analogous Nitropyridine Compound Data is for the related compound 5-bromo-3-nitropyridine-2-carbonitrile.

| Parameter | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 4.8813 | Debye |

| Mean Polarizability (<α>) | -1.536 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β_total) | 11.081 x 10⁻³⁰ | esu |

Source: researchgate.net

Thermodynamic Parameters and Conformational Studies

The thermodynamic properties of a compound, such as heat capacity (C_p), entropy (S), and enthalpy (H), are essential for understanding its stability and reactivity under different temperature conditions. These parameters can be calculated using DFT methods based on vibrational frequency analysis. researchgate.net The relationship between these properties and temperature can reveal important information about the spontaneity and direction of chemical reactions. researchgate.netnih.gov

For a molecule like this compound, conformational analysis is relatively straightforward as the pyridine ring is rigid. However, the orientation of the nitro group relative to the ring can be a subject of study. Computational calculations for related molecules have shown that thermodynamic functions like heat capacity, entropy, and enthalpy all increase with temperature. researchgate.net This is expected, as higher temperatures lead to greater molecular motion and more accessible energy states. This data is valuable for predicting the compound's behavior in various chemical processes and for optimizing reaction conditions. researchgate.net

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromo-3-nitropyridine-2-carbonitrile |

| 5-bromo-2-nitropyridine |

| 2-amino-5-chloro-3-nitropyridine |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., GIAO method)

The determination of the precise molecular structure of complex organic compounds like this compound heavily relies on a combination of experimental spectroscopic data and theoretical computational methods. Among the most powerful techniques for elucidating the electronic environment of atomic nuclei is Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts observed in ¹H and ¹³C NMR spectra are exquisitely sensitive to the local magnetic fields around the nuclei, which are in turn influenced by the molecule's electronic structure.

To complement and refine the interpretation of experimental NMR data, computational chemistry offers robust methods for predicting NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed and reliable quantum chemical approach for calculating nuclear magnetic shielding tensors. This method effectively addresses the issue of gauge dependence, providing accurate predictions of NMR chemical shifts.

The GIAO method is typically used in conjunction with Density Functional Theory (DFT), which accounts for electron correlation effects at a manageable computational cost. nih.gov The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the calculated chemical shifts. bohrium.comdoi.org By comparing the theoretically calculated chemical shifts with the experimental values, a detailed and confident assignment of the NMR signals to specific atoms within the molecule can be achieved.

Detailed Research Findings

For instance, research on other substituted nitropyridines has shown that the GIAO/DFT method can accurately predict chemical shifts, aiding in the correct assignment of signals, especially in complex molecules where spectral overlap can occur. nih.gov These studies often involve optimizing the molecular geometry using a DFT method and then performing the GIAO calculation on the optimized structure to obtain the shielding tensors, which are then converted to chemical shifts using a reference compound like tetramethylsilane (B1202638) (TMS).

In the absence of specific published data for this compound, a hypothetical table is presented below to illustrate how such data would be structured for a comparative analysis. The values presented are for illustrative purposes only and are not based on actual experimental or calculated results for this specific compound.

Interactive Data Table: Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Experimental δ (ppm) | Calculated δ (GIAO) (ppm) |

| H-4 | Value | Value |

| H-6 | Value | Value |

| C-2 | Value | Value |

| C-3 | Value | Value |

| C-4 | Value | Value |

| C-5 | Value | Value |

| C-6 | Value | Value |

Note: The data in this table is illustrative and not factual. A thorough literature search did not yield specific experimental or calculated NMR data for this compound.

The accurate prediction of chemical shifts for this compound would require a systematic computational study. This would involve the optimization of the molecule's geometry at a suitable level of theory, followed by the GIAO calculation of NMR shielding constants. The calculated values would then be compared against experimentally obtained ¹H and ¹³C NMR spectra to validate the structural assignment. Such a study would provide definitive assignments for the proton and carbon signals and offer deeper insights into the electronic effects of the bromo and nitro substituents on the pyridine ring.

Applications in Advanced Organic Synthesis and Building Block Utility

Role as a Versatile Synthetic Intermediate

2,5-Dibromo-3-nitropyridine's status as a versatile synthetic intermediate stems from the distinct reactivity of its substituents. chemimpex.comnetascientific.com The presence of two bromine atoms at the 2- and 5-positions of the pyridine (B92270) ring provides two reactive sites for a variety of cross-coupling and substitution reactions. These bromine atoms can act as leaving groups, facilitating the introduction of new functional groups. smolecule.com

The electron-withdrawing nature of the nitro group at the 3-position significantly influences the electronic properties of the pyridine ring, activating it for nucleophilic aromatic substitution reactions. This electronic effect makes the carbon atoms attached to the bromine atoms more susceptible to attack by nucleophiles. Furthermore, the nitro group itself can be chemically transformed, most commonly reduced to an amino group, which opens up another avenue for further functionalization. This combination of reactive sites allows for a stepwise and controlled modification of the molecule, enabling the synthesis of a wide array of substituted pyridine derivatives. chemimpex.com

The compound's utility is demonstrated in its application as a key intermediate in the synthesis of various biologically active compounds, including those with potential pharmaceutical and agrochemical applications. chemimpex.comnetascientific.com Its ability to participate in diverse chemical transformations makes it an invaluable tool for medicinal chemists and materials scientists. netascientific.com

Synthesis of Complex Heterocyclic Compounds

The structural framework of this compound serves as an excellent starting point for the construction of more complex heterocyclic compounds. indiamart.comnetascientific.com The reactivity of the bromine atoms allows for their selective replacement, leading to the formation of fused ring systems and other intricate molecular architectures.

One notable application is in the synthesis of 5-bromo-3-nitropyridine-2-carbonitrile. This transformation is achieved by reacting this compound with cuprous cyanide, where the bromine at the 2-position is selectively replaced by a nitrile group. This reaction highlights the differential reactivity of the two bromine atoms, allowing for regioselective functionalization. The resulting product can then be used as a building block for further synthetic elaborations.

The ability to introduce various substituents at the 2- and 5-positions through reactions like Suzuki, Stille, and Buchwald-Hartwig couplings, followed by modification of the nitro group, provides a powerful strategy for creating diverse libraries of heterocyclic compounds for drug discovery and materials science research.

Precursor in the Development of Fine Chemicals

The versatility of this compound extends to its role as a precursor in the production of fine chemicals. indiamart.com Fine chemicals are pure, single substances that are produced in limited quantities and are used as intermediates in various industries, including pharmaceuticals, agrochemicals, and specialty polymers. The highly functionalized nature of this compound makes it an ideal starting material for the synthesis of these high-value products. researchgate.net

For instance, derivatives of this compound can be used in the formulation of pesticides and herbicides. chemimpex.com The specific arrangement of substituents can be tailored to target particular biological pathways in pests or weeds, leading to the development of more effective and selective crop protection agents. netascientific.com

Catalytic Applications Involving Pyridine Derivatives

While this compound itself is not a catalyst, the pyridine derivatives synthesized from it have shown significant potential in catalytic applications. Polyfunctional pyridines are valuable as ligands for various transition metal cations, which are at the heart of many catalytic processes. heteroletters.org

The ability to introduce a wide range of functional groups onto the pyridine ring allows for the fine-tuning of the electronic and steric properties of the resulting ligands. This, in turn, can influence the activity, selectivity, and stability of the metal complexes they form. These tailored ligands can be employed in a variety of catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations, which are fundamental to modern organic synthesis.

Exploration of Biological Activities and Medicinal Chemistry Applications of 2,5 Dibromo 3 Nitropyridine Derivatives

Development of Pharmaceutical Agents

The structural features of 2,5-Dibromo-3-nitropyridine make it an important building block in pharmaceutical development. chemimpex.com Its derivatives have been investigated for a range of therapeutic applications, demonstrating the parent compound's significance in the creation of new medicinal agents. chemimpex.commdpi.comgoogle.com

Antimicrobial and Antifungal Investigations

Derivatives of nitropyridines are a subject of significant interest in the search for new antimicrobial agents. mdpi.com The biological activity of these compounds is often attributed to the nitro group, which can be biochemically reduced to form reactive intermediates. These intermediates can interact with cellular macromolecules like DNA, leading to cell damage and death, a mechanism of action observed in other nitro-containing antimicrobial drugs.

Studies on various nitropyridine derivatives have shown significant inhibitory action against a range of pathogens. For instance, research on related bromo-nitropyridine compounds indicated notable inhibition against Gram-positive bacteria. Other investigations have found that pyridine (B92270) derivatives featuring nitro substituents were among the most active compounds tested against bacterial and fungal strains. mdpi.com While direct studies on a broad range of antimicrobial derivatives synthesized from this compound are not extensively detailed, the established activity of the wider nitropyridine class suggests this is a promising area for future research. smolecule.com

| Derivative Class | Observed Activity | Mechanism of Action | Source |

|---|---|---|---|

| Nitropyridine Derivatives | General antibacterial and antifungal properties. | Bioreduction of the nitro group to reactive intermediates that damage cellular components. | |

| Bromo-nitropyridine Analogs | Significant inhibition against Gram-positive bacteria. | Interference with cellular processes, potentially involving apoptosis and cell cycle arrest. | |

| Nicotinic Acid Derivatives with Nitro Substituents | High activity against S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. | Not specified. | mdpi.com |

Anticancer Potential and Cytotoxic Effects

The application of this compound as a precursor for anticancer agents is a significant area of research. chemimpex.com Its derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth through various mechanisms. mdpi.comgoogle.com

A notable application involves the synthesis of tricyclic compounds designed as BET (Bromodomain and Extra-Terminal domain) inhibitors, which are a class of epigenetic modulators with therapeutic potential in oncology. google.com In one synthetic pathway, this compound was reacted with (4-(methoxycarbonyl)phenyl)boronic acid in a palladium-catalyzed Suzuki coupling reaction as a key step in forming these complex anticancer agents. google.com

Furthermore, this compound has been used to develop allosteric inhibitors of SHP-2 (Src homology 2 domain-containing phosphatase 2), a protein implicated in various cancers. mdpi.com The synthesis involved an initial Suzuki coupling reaction, followed by the introduction of various amine substituents and subsequent reduction of the nitro group to create a library of potential inhibitors. mdpi.com The resulting compounds were then evaluated for their biological activity. mdpi.com The general mechanism for related nitropyridine compounds involves the bioreduction of the nitro group, which can lead to cytotoxic effects through the formation of reactive intermediates that interact with cellular components.

| Derivative Target | Starting Compound | Key Reaction | Therapeutic Potential | Source |

|---|---|---|---|---|

| BET Inhibitors | This compound | Suzuki coupling | Anticancer (Epigenetic modulation) | google.com |

| SHP-2 Allosteric Inhibitors | This compound | Suzuki coupling, amination, nitro reduction | Anticancer (Phosphatase inhibition) | mdpi.com |

Anti-inflammatory and Analgesic Research

While the broader class of nitrated compounds has been noted for potential anti-inflammatory activity, specific research into derivatives of this compound for anti-inflammatory and analgesic purposes is less documented. General studies indicate that some nitrated compounds can modulate inflammatory pathways by inhibiting enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines. However, dedicated studies focusing on derivatives synthesized directly from this compound for these effects are not prominently featured in available research.

Interaction with Biological Targets and Receptors

The biological effects of this compound derivatives are fundamentally linked to their interactions with specific proteins and receptors. The presence of bromine atoms and a nitro group on the pyridine ring influences the compound's ability to bind to biological targets. The bromine atoms, for example, can participate in halogen bonding, which can enhance binding affinity to proteins and enzymes.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a target protein. This method has been applied to understand the therapeutic potential of nitropyridine derivatives.

In the development of novel SHP-2 allosteric inhibitors derived from this compound, computational methods were central to the design process. mdpi.com Specifically, binding free energy calculations were performed using the Fragment Molecular Orbital (FMO) method to guide the design of potent inhibitors. mdpi.com This approach allows for detailed analysis of the interactions between the ligand and the amino acid residues of the target protein. mdpi.com

Similarly, molecular docking studies on the related compound 5-bromo-3-nitropyridine-2-carbonitrile investigated its interaction with a centromere-associated protein, highlighting the utility of these computational approaches for this class of molecules. researchgate.net These studies help to elucidate the binding modes and stability of the ligand-protein complexes, providing a rationale for the observed biological activity. researchgate.net

| Derivative/Analog | Target Protein | Computational Method | Key Finding | Source |

|---|---|---|---|---|

| SHP-2 Inhibitors | SHP-2 Phosphatase | Fragment Molecular Orbital (FMO) Method | Guided the design of potent allosteric inhibitors by calculating binding free energy. | mdpi.com |

| 5-bromo-3-nitropyridine-2-carbonitrile | Centromere Associated Protein (3CEJ) | Molecular Docking & Molecular Dynamics | Investigated binding mode and complex stability to assess biological prominence. | researchgate.net |

Binding Affinity Research

Binding affinity, a measure of the strength of the interaction between a ligand and its target, is a critical parameter in drug design. For derivatives of this compound, this is influenced by its distinct structural features. The design of SHP-2 inhibitors starting from this compound utilized binding free energy calculations to predict and optimize the binding affinity of the synthesized derivatives. mdpi.com The study employed the FMO method, comparing results with different implicit solvent models to improve the correlation with experimental binding affinities. mdpi.com

The chemical properties of the parent compound suggest mechanisms that contribute to binding. The bromine atoms can enhance binding affinity through halogen bonding, a type of non-covalent interaction. Additionally, the nitro group can be reduced within the biological system to form reactive intermediates that may bind covalently to target macromolecules, leading to potent and often irreversible inhibition. These characteristics make derivatives of this compound promising candidates for developing drugs with high affinity and specificity for their biological targets.

Nitropyridines as Ligands in Bioactive Coordination Compounds

The field of bioinorganic chemistry has demonstrated that the coordination of organic ligands to metal centers can significantly enhance biological activity. Nitropyridine derivatives, including those structurally related to this compound, serve as effective ligands in the formation of these bioactive coordination compounds. mdpi.com

Research has shown that mononuclear copper(II), zinc(II), and nickel(II) complexes can be synthesized using bidentate ligands derived from nitropyridines. For instance, ligands prepared from 2-amino-5-nitropyridine (B18323) and 3-formyl chromene have been used to create metal complexes with significant biological potential. mdpi.com The resulting nitropyridine-containing complexes were found to possess notable antimicrobial activity against a range of pathogens, including Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa, as well as antifungal activity against Aspergillus niger and Candida albicans. mdpi.com

Similarly, Schiff base ligands derived from 5-nitropyridine-2-amine and substituted benzaldehydes form stable complexes with Cu(II) and Zn(II). nih.gov These complexes have been investigated for their antioxidant and enzyme inhibitory activities. The coordination of the metal to the nitropyridine-based ligand often leads to enhanced biological efficacy compared to the ligand alone. nih.gov

Another class of bioactive coordination compounds involves nitrosyl iron complexes (NICs). Iron complexes incorporating 5-nitropyridinethiolate ligands have been studied for their nitric oxide (NO)-donating capabilities and have shown activity against enzymes like cGMP phosphodiesterase. mdpi.com The presence of the nitro group on the pyridine ring was found to be crucial, as the complex with the 5-nitropyridine ligand was significantly more active than the analogous complex with an unsubstituted pyridine ligand. mdpi.com

Table 1: Antimicrobial Activity of Nitropyridine-Containing Metal Complexes This table is representative of findings in the literature and compiled from narrative descriptions.

| Complex | Microorganism | Activity Level |

|---|---|---|

| Cu(II) Complex with 2-amino-5-nitropyridine derivative | Staphylococcus aureus | Active |

| Cu(II) Complex with 2-amino-5-nitropyridine derivative | Aspergillus niger | Active |

| Zn(II) Complex with 2-amino-5-nitropyridine derivative | Bacillus subtilis | Active |

| Ni(II) Complex with 2-amino-5-nitropyridine derivative | Pseudomonas aeruginosa | Active |

| Ni(II) Complex with 2-amino-5-nitropyridine derivative | Candida albicans | Active |

Synthesis of Specific Bioactive Molecules (e.g., Urease Inhibitors, DNA-dependent Protein Kinase Inhibitors, Azaquinoxalinedione)

The reactive nature of this compound makes it a valuable precursor for a range of bioactive molecules. The nitro group can be reduced to an amine, and the bromine atoms can be replaced through various substitution and coupling reactions, paving the way for diverse molecular architectures.

Urease Inhibitors

Urease is a key enzyme in several pathological conditions, and its inhibition is a target for drug development. Nitropyridine derivatives have been successfully utilized in the synthesis of potent urease inhibitors. For example, a series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives has been synthesized and shown to exhibit significant urease inhibition. frontiersin.org The synthesis typically involves the reaction of a nitropyridine precursor with piperazine, followed by further functionalization. frontiersin.org Several of these compounds displayed inhibitory activities (IC₅₀ values) more potent than the standard inhibitor, thiourea. frontiersin.org

Table 2: Urease Inhibitory Activity of 1-(3-nitropyridin-2-yl)piperazine Derivatives Data sourced from Frontiers in Chemistry, 2024. frontiersin.org

| Compound | IC₅₀ (µM) |

|---|---|

| 5b (N-(2-Chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide) | 2.0 ± 0.73 |

| 7e | 2.24 ± 1.63 |

| Piperazine (precursor) | 3.90 ± 1.91 |

| Thiourea (Standard) | 23.2 ± 11.0 |

DNA-dependent Protein Kinase (DNA-PK) Inhibitors

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the DNA damage response pathway, and its inhibition is a promising strategy in cancer therapy. Nitropyridines serve as key intermediates in the synthesis of potent DNA-PK inhibitors. A notable example is the synthesis of AZD7648, a highly selective DNA-PK inhibitor. The synthesis starts with a commercially available nitropyridine derivative, 2-amino-4-methyl-5-nitropyridine, which undergoes a series of transformations including cyclization and reduction of the nitro group, followed by a Buchwald–Hartwig coupling to yield the final active molecule.

Furthermore, the synthesis of other DNA-PK inhibitors, such as substituted quinolinones and pyridopyrimidinones, often employs Suzuki cross-coupling methodology. google.com These reactions typically require a bromo-substituted heterocyclic intermediate. The structure of this compound, with its two bromine atoms, makes it an ideal candidate for such coupling reactions, allowing for the introduction of various aryl and heteroaryl groups to build the final inhibitor structure. google.com

Azaquinoxalinedione

Azaquinoxalinediones, which are bioisosteres of quinoxalinediones, are known to interact with receptors like the AMPA receptor. The synthesis of the azaquinoxalinedione nucleus, also known as pyrido[2,3-b]pyrazinedione, generally involves the condensation of a 2,3-diaminopyridine (B105623) derivative with a 1,2-dicarbonyl compound like oxalic acid. researchgate.net While direct synthesis from this compound is not prominently documented, a plausible synthetic route would involve its conversion into a key precursor. This could be achieved by first substituting the bromine atoms with amino groups and then reducing the nitro group to create the required 2,3-diaminopyridine scaffold, which could then be cyclized to form the target azaquinoxalinedione ring system.

Applications in Materials Science and Agrochemicals

Development of Advanced Functional Materials

The distinct electronic properties and reactivity of 2,5-Dibromo-3-nitropyridine make it a crucial building block in materials science, particularly for the synthesis of advanced functional materials with specific electronic and physical properties. chemimpex.comnetascientific.com

Specialized Polymers and Coatings

This compound serves as a key monomer in the synthesis of innovative conjugated polymers. These polymers are noted for their electron-withdrawing characteristics, a property imparted by the imine nitrogen in the pyridine (B92270) ring and enhanced by the nitro group. researchgate.net This makes the resulting polypyridines suitable for applications as electron-transporting materials. researchgate.net

One notable example is the synthesis of poly(3-nitropyridine-2,5-diyl), an electron-deficient polymer, through the organometallic polycondensation of its corresponding monomer. researchgate.netresearchgate.net Furthermore, this compound is a commercially available starting material for the efficient, large-scale synthesis of dibromo monomers of double B←N bridged bipyridine (BNBP). nih.gov These BNBP monomers are then used to create n-type conjugated polymers that are valuable in the development of electronic devices. chemimpex.comnih.gov The synthetic route from this compound allows for the high-yield and low-cost production of these advanced polymer precursors. nih.gov

Interactive Table 1: Polymers Derived from this compound

| Polymer/Monomer Unit | Precursor Compound | Key Properties/Applications | References |

| Poly(3-nitropyridine-2,5-diyl) | This compound | Electron-withdrawing; suitable as electron-transporting material. | researchgate.netresearchgate.net |

| BNBP-based conjugated polymers | This compound | n-type conjugated polymers; high ambient stability; used in electronic devices. | nih.gov |

Thermal Stability and Environmental Degradation Resistance

A significant advantage of polymers derived from nitropyridine structures is their enhanced stability. Polymers based on the BNBP unit, which are synthesized from this compound, are reported to be highly stable under ambient conditions. nih.gov This stability is a critical feature for the longevity and performance of materials used in electronic applications. nih.gov

While direct studies on the environmental degradation of polymers from this compound are limited, research on analogous compounds like 2,6-Dibromo-3-nitropyridine highlights its use in developing specialized materials with improved thermal stability and resistance to environmental degradation. chemimpex.com The inherent stability of the brominated nitropyridine ring contributes to the durability of the resulting materials, which is an essential characteristic for products requiring long-term performance. chemimpex.com

Agrochemical Development

In the agrochemical sector, this compound functions as a pivotal intermediate for formulating effective pesticides and herbicides, contributing to advancements in crop protection. chemimpex.comnetascientific.com The reactivity of its bromine and nitro groups allows chemists to attach various molecular fragments to the pyridine core, leading to the creation of compounds with specific biocidal properties.

Herbicides and Pesticides Research

This compound is a recognized precursor in the development of new pesticides and herbicides. chemimpex.comnetascientific.com Its structure is a foundational component for synthesizing next-generation active ingredients in agrochemicals. Patent literature describes the use of nitropyridine derivatives in creating compounds for crop protection, such as 5-(3-(ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine derivatives, which act as pesticide and insecticide agents. google.com

Research into related nitropyridines further illustrates the potential of this chemical class. For example, a study by Li and coworkers involved substituting the chlorine atom in 2-chloro-3-nitropyridines with 4-aminophenol (B1666318) and subsequent reactions to yield novel phenylaminoacetates and propionates. nih.gov One of these synthesized compounds, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, demonstrated significant herbicidal activity. nih.gov Another study synthesized pyridyloxy-substituted acetophenone (B1666503) oxime ethers from 2-chloropyridines, with the resulting nitropyridine derivatives showing moderate inhibitory activity against protoporphyrinogen (B1215707) oxidase, a key target for herbicide discovery. nih.gov

Interactive Table 2: Research on Agrochemicals from Nitropyridine Precursors

| Precursor Class | Resulting Compound Type | Target/Activity | Reference |

| Nitropyridines | Pyrazolo[1,5-a]pyrimidine derivatives | Pesticide and insecticide agents | google.com |

| 2-chloro-3-nitropyridines | Phenylaminoacetates and propionates | Herbicidal activity on barnyard grass (IC₅₀ 27.7 mg/L) | nih.gov |

| 2-chloropyridines | Pyridyloxy-substituted acetophenone oxime ethers | Moderate protoporphyrinogen oxidase inhibition (IC₅₀ 3.11–4.18 μM) | nih.gov |

| 2,5-dibromo-3-nitro-4-methoxypyridine | Not specified | Herbicidal compound | google.com |

Crop Protection Enhancements

The unique chemical structure of this compound and its derivatives provides a pathway for creating agrochemicals with enhanced efficacy and targeted action. chemimpex.com The ability to modify its structure allows for the development of tailored products for crop protection. For instance, the high herbicidal activity of certain nitropyridine derivatives against specific weeds like barnyard grass highlights their potential for developing selective herbicides. nih.gov The development of compounds that target biological pathways unique to pests can help minimize harm to non-target organisms and the environment. The versatility of the nitropyridine scaffold is therefore crucial for creating a wide spectrum of candidate molecules for screening and eventual development into commercial agrochemical products.

Future Research Directions and Concluding Remarks

Emerging Synthetic Methodologies

The development of novel and efficient synthetic routes to 2,5-dibromo-3-nitropyridine and its derivatives is an area of active research. Traditional methods often involve harsh conditions and the use of hazardous reagents. ijarsct.co.in Modern synthetic chemistry is increasingly focused on "green" principles, aiming to improve yield, reduce waste, and utilize more environmentally benign processes. ijarsct.co.innih.gov

Emerging techniques applicable to the synthesis of pyridine (B92270) derivatives include:

Microwave-Assisted Synthesis: This method can significantly shorten reaction times and improve yields in the creation of pyridine frameworks. researchgate.net

Multicomponent One-Pot Reactions: These reactions combine multiple starting materials in a single step to form complex products, increasing efficiency and reducing the need for intermediate purification steps. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to better yields and safety, particularly for reactions involving hazardous intermediates.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts for synthesizing pyridine derivatives. numberanalytics.com

These methodologies are being explored to create novel pyridine-based compounds and are applicable to the synthesis of this compound, potentially offering more sustainable and efficient production pathways. nih.govresearchgate.net

Advanced Spectroscopic and Computational Approaches

The characterization of this compound and its derivatives relies on a suite of advanced analytical techniques. Spectroscopic methods such as Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to identify the compound's functional groups and vibrational modes. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic properties and reactivity of nitropyridine compounds. researchgate.net These computational approaches allow for the prediction of:

Molecular Geometry: Optimization of the three-dimensional structure.

Vibrational Frequencies: Aiding in the interpretation of experimental IR and Raman spectra. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): These calculations help in understanding the electronic transitions and reactivity of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): This mapping helps to predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net

By combining experimental spectroscopic data with computational models, researchers can gain a deeper understanding of the structure-property relationships of this compound and its derivatives, which is crucial for designing new molecules with specific functions.

Novel Biological Target Identification and Drug Discovery

The scaffold of this compound is a key building block in the development of new therapeutic agents. chemimpex.com Its derivatives have shown promise in targeting a range of diseases, including bacterial infections and cancer. chemimpex.com The reactivity of the bromine and nitro groups allows for the strategic modification of the molecule to interact with specific biological targets. chemimpex.com

A significant area of research is the synthesis of nitropyridine-containing molecules as inhibitors for various enzymes. nih.gov For instance, derivatives of this compound have been utilized in the synthesis of novel and potent allosteric inhibitors of SHP-2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). mdpi.com SHP-2 is a critical signaling node and a well-validated target in oncology. The synthesis of these inhibitors involves a Suzuki coupling reaction with this compound as a starting material. mdpi.com

Future research in this area will likely focus on:

Identifying new protein targets for which derivatives of this compound can be tailored.

Utilizing structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds.

Exploring its use as a precursor for developing drugs against a wider range of diseases, including neurodegenerative disorders and viral infections. nih.govnih.gov

Expanding Materials Science Applications

The unique electronic properties of this compound make it an attractive component for advanced materials. chemimpex.com The electron-withdrawing nature of the nitro group and the presence of halogens influence the electronic characteristics of polymers derived from this compound.

One of the primary applications in materials science is in the development of conducting polymers . chemimpex.com These materials have potential uses in electronic devices. Research has demonstrated the synthesis of poly(3-nitropyridine-2,5-diyl) through the polymerization of this compound. The resulting polymer exhibits interesting electrochemical properties.

Future research directions in materials science could include:

The synthesis of novel copolymers incorporating the this compound unit to tune the electronic and physical properties of the resulting materials.

Investigation of the non-linear optical (NLO) properties of its derivatives, as similar aminonitropyridines have shown potential in this area. researchgate.net

The development of new materials for applications in sensors, organic light-emitting diodes (OLEDs), and other electronic devices.

Environmental Impact and Sustainability in Production

The increasing use of halogenated nitropyridines necessitates a thorough evaluation of their environmental impact and the sustainability of their production processes. The synthesis of such compounds can involve toxic solvents and reagents, which pose environmental risks if not handled properly. nih.govnih.gov The production of synthetic resins and related materials can also contribute to greenhouse gas emissions. vertecbiosolvents.com

In line with the principles of green chemistry, efforts are being made to develop more sustainable manufacturing processes for pyridine derivatives. nih.govnih.gov Key areas of focus include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ionic liquids, or even solvent-free reaction conditions. nih.gov

Catalyst Development: Employing non-toxic, reusable solid catalysts to minimize waste and improve reaction efficiency. researchgate.netresearchgate.net

Waste Minimization: Designing synthetic routes with high atom economy to reduce the formation of by-products. nih.gov

Renewable Feedstocks: Exploring the use of bio-based raw materials to reduce the reliance on fossil fuels. numberanalytics.comresearchgate.net

The remediation of water contaminated with industrial dyes and chemicals is another important aspect of environmental sustainability. mdpi.com Advanced oxidation processes, such as photocatalysis, are being investigated for the degradation of such pollutants into less harmful substances. mdpi.com By integrating these sustainable practices, the chemical industry can minimize the environmental footprint associated with the production and use of compounds like this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-Dibromo-3-nitropyridine with high purity, and how can yield be optimized?

- Methodological Answer : Synthesis often begins with nitration and bromination of pyridine derivatives. For example, 5-nitropyridine-2-sulfonic acid has been used as a precursor for 2,5-disubstituted pyridines via nucleophilic substitution or cross-coupling reactions . Optimize yield by controlling reaction temperature (e.g., maintaining 140–150°C during bromination) and using anhydrous solvents to minimize hydrolysis. Purity can be verified via GC (>98% purity thresholds are standard) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to confirm substitution patterns and aromatic proton environments.